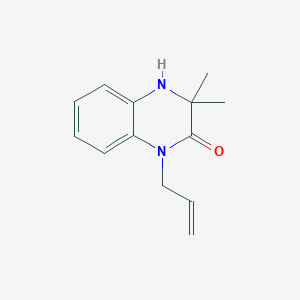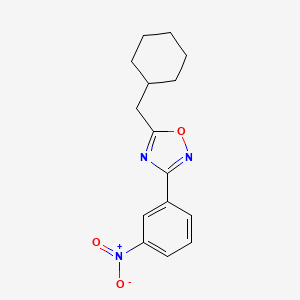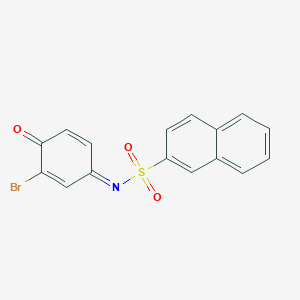
1-allyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including 1-allyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, involves complex reactions such as allylation, cyclization, and sometimes, specific reactions like the Claisen rearrangement in aromatic heterocyclic compounds. For example, a study on quinolinone allylic alcohols demonstrated a palladium-catalyzed coupling reaction as a synthesis approach, highlighting potential pathways for synthesizing compounds within this chemical class (Neville, Barr, & Grundon, 1992).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives has been determined using various spectroscopic techniques. The crystal structures of derivatives like 3-methyl-2(1H)-quinoxalinone and its substituted forms have been analyzed, revealing crystallization in different systems and establishing short contacts and hydrogen bonds that are crucial for their chemical behavior (Mondieig et al., 2011).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. For instance, the Claisen rearrangement in aromatic heterocyclic compounds shows the versatility of these compounds in undergoing structural transformations (Makisumi, 1964). Additionally, reactions involving allylation and subsequent cyclization to form novel compounds highlight the reactivity of this class of compounds (Hamid, 2003).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and substituents. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives provide insight into their physical properties, demonstrating how molecular arrangements affect their physical characteristics (Mondieig et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interactions with other compounds, are determined by its functional groups and molecular structure. Studies have shown how quinoxalinone derivatives react with various reagents, undergo rearrangements, and participate in cyclization reactions, highlighting their complex chemical behavior (Makisumi, 1964).
Propiedades
IUPAC Name |
3,3-dimethyl-1-prop-2-enyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-9-15-11-8-6-5-7-10(11)14-13(2,3)12(15)16/h4-8,14H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJIANHTUWGAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-oxaspiro[4.5]decane-4-carboxamide hydrochloride](/img/structure/B5606648.png)
![N-(2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606650.png)
![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)

![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)


![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B5606725.png)

![2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)
![N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5606755.png)